molecular formula C11H12N2O3 B14806077 (2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide

(2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B14806077
M. Wt: 220.22 g/mol
InChI Key: MXUSTFHXFASGAH-VOTSOKGWSA-N
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Description

(2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 3-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both the nitrophenyl and dimethylamino groups allows for a diverse range of chemical transformations and biological interactions.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C11H12N2O3/c1-12(2)11(14)7-6-9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6+

InChI Key

MXUSTFHXFASGAH-VOTSOKGWSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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